molecular formula C6H14N2O B8341771 1-Amino-3-cyclopropylamino-propan-2-ol

1-Amino-3-cyclopropylamino-propan-2-ol

Cat. No.: B8341771
M. Wt: 130.19 g/mol
InChI Key: UVLCZJIRSQALIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-cyclopropylamino-propan-2-ol is a secondary amino alcohol characterized by a propan-2-ol backbone substituted with an amino group at position 1 and a cyclopropylamino group at position 2. Amino alcohols of this class are pivotal in asymmetric catalysis, pharmaceutical intermediates, and bioactive molecules due to their bifunctional reactivity (amine and hydroxyl groups) .

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

1-amino-3-(cyclopropylamino)propan-2-ol

InChI

InChI=1S/C6H14N2O/c7-3-6(9)4-8-5-1-2-5/h5-6,8-9H,1-4,7H2

InChI Key

UVLCZJIRSQALIW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC(CN)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Selected Amino Alcohols

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Water Solubility (g/100 mL) pKa (Amine)
1-Amino-3-cyclopropylamino-propan-2-ol* C₆H₁₄N₂O ~130.19 ~210–230 (est.) Moderate (est.) ~9.5–10.5 (est.)
3-Amino-1-propanol C₃H₉NO 75.1 187 100 (25°C) 9.96
1-Aminopropan-2-ol C₃H₉NO 75.11 187 (est.) Miscible 9.96
1-(Isopropylamino)-3-phenoxypropan-2-ol C₁₂H₁₉NO₂ 223.29 N/A Low (organic phase) ~9.0–10.0

*Estimated values based on cyclopropyl group contributions .

Key Observations :

  • Solubility: 3-Amino-1-propanol exhibits high water solubility (100 g/100 mL), while bulkier derivatives like 1-(Isopropylamino)-3-phenoxypropan-2-ol are less soluble due to hydrophobic substituents .
  • Basicity: The pKa of the amine group in 1-Amino-3-cyclopropylamino-propan-2-ol is expected to be slightly lower than 3-Amino-1-propanol (pKa 9.96) due to the electron-donating cyclopropyl group stabilizing the protonated form .

Catalytic and Pharmaceutical Utility

  • Asymmetric Catalysis: Amino alcohols with rigid substituents (e.g., cyclopropyl or aryl groups) are preferred in chiral ligand design. For example, 1-(Isopropylamino)-3-phenoxypropan-2-ol derivatives are used in enantioselective synthesis .
  • Pharmaceutical Intermediates: Compounds like 1-Amino-2,3-diphenylpropan-2-ol (CAS 126376-38-3) serve as precursors for β-blockers or antivirals, suggesting analogous roles for the cyclopropylamino variant .

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